2-Methoxy-D3-ethanol
Description
Contextualization within Glycol Ether Research and Metabolism
2-Methoxy-D3-ethanol is a deuterated form of 2-Methoxyethanol (B45455) (2-ME), a compound belonging to the glycol ether family. Glycol ethers are a class of solvents with widespread industrial applications, found in products such as paints, cleaning compounds, and cosmetics. epa.gov The metabolism of glycol ethers is a significant area of toxicological research, as their metabolic byproducts are often responsible for their toxic effects. nih.gov
In the body, 2-Methoxyethanol is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov This process converts it first to methoxyacetaldehyde (B81698) (MALD) and then to methoxyacetic acid (MAA). uzh.chnih.gov It is primarily the metabolite methoxyacetic acid that is associated with the reproductive and developmental toxicity observed in animal studies. nih.govuzh.ch Research has shown that MAA can be incorporated into metabolic pathways during embryogenesis, leading to adverse effects. nih.gov
The study of 2-Methoxyethanol and its metabolites is crucial for understanding the potential risks associated with exposure. Animal studies have demonstrated a rapid conversion of the parent compound to MAA. cdc.gov For instance, in rats, a significant percentage of a given dose of 2-ME is excreted as the MAA metabolite. cdc.gov The elimination half-life of methoxyacetic acid in humans is considerably long, estimated at 77 hours, which can lead to its accumulation in the body. uzh.chuzh.ch
Significance of Deuterated Labeling in Chemical and Biological Studies
The use of isotopically labeled compounds, such as this compound, is a powerful tool in chemical and biological research. researchgate.net Deuterium (B1214612), a stable isotope of hydrogen, contains an extra neutron, making it heavier than hydrogen. marquette.edu This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. marquette.edu This difference in bond strength is the basis for the kinetic isotope effect, where the rate of a chemical reaction can be slowed if it involves the breaking of a C-D bond.
In metabolic studies, deuterium labeling serves several key purposes:
Tracing Metabolic Pathways: By replacing hydrogen atoms with deuterium on a molecule like 2-Methoxyethanol, researchers can track the molecule and its metabolites through complex biological systems. This allows for a clearer understanding of how the compound is absorbed, distributed, metabolized, and excreted (ADME). marquette.edu
Investigating Reaction Mechanisms: The kinetic isotope effect can provide insights into the rate-limiting steps of metabolic pathways. If the deuteration of a specific position on a molecule slows down its metabolism, it suggests that the breaking of the bond at that position is a critical step in the process.
Internal Standards in Analytical Chemistry: Deuterated compounds are frequently used as internal standards in analytical techniques like mass spectrometry. researchgate.net An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known amount to a sample. Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to accurately quantify the concentration of the analyte, correcting for any variations in the analytical process. acs.orgarxiv.org this compound can be used as an internal standard for the quantification of 2-Methoxyethanol in biological samples.
The table below summarizes the key applications of deuterium labeling in scientific research.
| Application | Description |
| Metabolic Pathway Tracing | Following the fate of a labeled molecule and its byproducts within a biological system. |
| Reaction Mechanism Elucidation | Using the kinetic isotope effect to identify rate-determining steps in metabolic reactions. |
| Quantitative Analysis | Serving as an internal standard in analytical methods like mass spectrometry for accurate measurement. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy D3 Ethanol
Strategies for Isotopic Incorporation
The targeted introduction of deuterium (B1214612) into a molecule requires specialized synthetic methods. For 2-Methoxy-D3-ethanol, the primary focus is on the deuteration of the methoxy (B1213986) group.
Deuteration of Methoxy Group Precursors
A common and direct approach to synthesizing this compound involves the use of a deuterated precursor for the methoxy group. This typically involves reagents where the methyl group is already deuterated.
One of the most straightforward methods is the Williamson ether synthesis, where a deprotonated alcohol reacts with a deuterated methyl halide. In the context of this compound, ethylene (B1197577) glycol would be reacted with a trideuteromethylating agent.
A key precursor for this method is a deuterated methyl source, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate. The synthesis of these precursors is a critical first step. For instance, deuterated methylamine (B109427) can serve as a starting material for creating these reagents. The reaction of ethylene glycol with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with CD₃I, would yield the desired this compound.
Another approach involves the use of deuterated methanol (B129727) (CD₃OD) as the starting material. While not a direct precursor for the methoxy group in this specific synthesis, the principles of its use in other reactions are relevant. For example, in the synthesis of metsulfuron-methyl-D3, deuterated sodium methoxide (B1231860), prepared from deuterated methanol, is a key reagent. google.com This highlights the importance of having access to fundamental deuterated building blocks.
The following table summarizes potential deuterated precursors for the synthesis of this compound.
| Deuterated Precursor | Role in Synthesis |
| Trideuteromethyl iodide (CD₃I) | Provides the -OCD₃ group via Williamson ether synthesis. |
| Trideuteromethyl tosylate (CD₃OTs) | An alternative to CD₃I for the Williamson ether synthesis. |
| Deuterated methanol (CD₃OD) | Can be used to generate deuterated methoxide (CD₃O⁻). |
General Approaches for Deuterated Alcohols
The synthesis of deuterated alcohols is a well-established field in organic chemistry, with several general methods that can be adapted for specific targets. These methods often involve the reduction of a corresponding carbonyl compound using a deuterated reducing agent.
A prevalent strategy for synthesizing deuterated alcohols is the reduction of aldehydes or ketones with deuterated metal hydrides. Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly employed. mdpi.com For the synthesis of a deuterated alcohol, a suitable precursor containing a carbonyl group would be required.
Another innovative approach involves the use of heavy water (D₂O) as the deuterium source. google.com This method is often catalyzed by transition metals like ruthenium or rhodium and proceeds via a hydrogen-deuterium (H/D) exchange reaction. google.com This can be a more cost-effective and environmentally friendly option compared to using expensive deuterated metal hydrides. google.comgoogle.com For example, ruthenium-catalyzed deuteration of alcohols using D₂O has been shown to be effective for α- and α,β-deuteration.
Metal-free methods have also been developed. For instance, the coupling of diazoalkanes derived from p-toluenesulfonylhydrazones with deuterium oxide (D₂O) can produce deuterium-labeled alcohols. organic-chemistry.org This reaction can be enhanced by microwave irradiation, which often leads to higher yields and shorter reaction times. organic-chemistry.org
The table below outlines general methods for the synthesis of deuterated alcohols.
| Method | Deuterium Source | Key Features |
| Reduction of Carbonyls | NaBD₄, LiAlD₄ | Widely applicable, but reagents can be expensive and hazardous. mdpi.com |
| H/D Exchange | D₂O | Cost-effective and safer, often requires a metal catalyst. google.com |
| Metal-Free Carbene Coupling | D₂O | Environmentally friendly, avoids metal catalysts. organic-chemistry.org |
Reaction Pathways and Process Optimization for Labeled Compounds
The specific reaction pathway for synthesizing this compound will depend on the chosen strategy for isotopic incorporation. If starting with a deuterated methoxy precursor, the reaction pathway is relatively direct.
A plausible pathway involves the reaction of ethylene glycol with a base to form the sodium salt of ethylene glycol, followed by reaction with a trideuteromethylating agent like CD₃I.
Reaction Scheme:
HOCH₂CH₂OH + NaH → NaOCH₂CH₂OH + H₂ NaOCH₂CH₂OH + CD₃I → CD₃OCH₂CH₂OH + NaI
Process optimization for the synthesis of labeled compounds is critical to maximize deuterium incorporation and chemical yield. Key parameters to consider include reaction temperature, solvent, and the purity of the deuterated reagent. For instance, in catalytic exchange reactions, controlling the pressure of deuterium gas and the reaction temperature is crucial.
When using D₂O as the deuterium source, the choice of catalyst and reaction conditions is paramount. For example, merging photocatalysis with a thiol catalyst has been shown to enable efficient H/D exchange using D₂O. rsc.org The optimization of such systems involves screening different photocatalysts, thiol catalysts, and light sources to achieve high levels of deuterium incorporation. rsc.org
Furthermore, understanding potential side reactions and isotopic scrambling is essential. In some cases, intramolecular hydrogen exchange can occur, leading to deuterium incorporation at unintended positions. acs.org Careful analysis of the final product using techniques like NMR spectroscopy and mass spectrometry is necessary to confirm the position and extent of deuteration. acs.orgresearchgate.net
Metabolic Fate and Toxicokinetic Investigations of 2 Methoxy D3 Ethanol
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies describe the disposition of a chemical compound within an organism. For glycol ethers like 2-methoxyethanol (B45455), these processes have been characterized, revealing rapid absorption and distribution, followed by extensive metabolism. canada.ca
Isotopic tracers are indispensable tools in modern pharmacokinetic research, providing unparalleled sensitivity and specificity for elucidating the ADME properties of new chemical entities. researchgate.net The use of radioisotopes, such as ¹⁴C, or stable isotopes, like ¹³C and deuterium (B1214612) (²H), allows a substrate to be tracked through complex biological systems. nih.gov This methodology is crucial for mass balance studies, which aim to account for all administered radioactivity, and for identifying and quantifying metabolites in various biological matrices. researchgate.netnih.gov
The introduction of a stable isotope label, such as the three deuterium atoms in 2-Methoxy-D3-ethanol, creates a compound that is chemically identical to the parent molecule in its biological behavior but is easily distinguishable by mass spectrometry (MS). This technique offers significant advantages:
High Sensitivity and Specificity : MS-based detection can quantify the labeled compound and its metabolites at very low concentrations. nih.gov
Metabolite Identification : The characteristic mass shift from the deuterium label helps to unequivocally identify drug-related material in complex biological samples like urine, plasma, and tissue extracts. acs.org
No Radiological Hazard : Unlike radioisotopes such as ¹⁴C, stable isotopes like deuterium are non-radioactive, simplifying handling and clinical study design.
Studies on 2-methoxyethanol have frequently employed ¹⁴C and ¹³C labeling to investigate its metabolic fate. nih.govnih.govnih.gov For instance, the use of [1,2,methoxy-¹³C]-2-ME in mice, coupled with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, enabled the detection and structural assignment of numerous urinary metabolites. acs.orgnih.gov The principles of these tracer studies are directly applicable to this compound, where the deuterium label would serve a similar tracing function for LC-MS analysis.
The biotransformation of 2-methoxyethanol exhibits significant variation across different species, which can influence its pharmacokinetic profile. Research has highlighted differences in both the rate of metabolism and the primary enzymes involved.
One key area of variation is in the hepatic and testicular biotransformation capacity. A comparative study found that the affinity of testicular alcohol dehydrogenase (ADH) for 2-ME was six times lower than that of hepatic ADH in Sprague-Dawley rats. nih.gov Furthermore, the capacity for 2-ME biotransformation in the testes was detectable in rats and one strain of mice but was absent in hamsters, guinea pigs, rabbits, dogs, cats, and humans. nih.gov However, the subsequent oxidation of the aldehyde metabolite to 2-methoxyacetic acid (MAA) was readily observed in the testes of all these species. nih.gov
Human metabolism also shows unique characteristics. For example, while the glycine (B1666218) conjugate of MAA is a significant metabolite in rats, it has not been observed in humans. who.int The half-life of the primary metabolite, MAA, also differs markedly, being approximately 20 hours in rats and significantly longer in humans, at around 77 hours. who.int
| Species | Testicular ADH Activity for 2-ME | Hepatic ADH Activity Rank Order | MAA Half-Life | MAA-Glycine Conjugate | Reference |
| Rat | Present | High | ~20 hours | Yes | nih.gov, who.int, nih.gov |
| Mouse | Present | High | Not specified | Yes | nih.gov, europa.eu, nih.gov |
| Hamster | Absent | Highest | Not specified | Not specified | nih.gov |
| Guinea Pig | Absent | Low | Not specified | Not specified | nih.gov |
| Rabbit | Absent | Low | Not specified | Not specified | nih.gov |
| Human | Absent | Not specified | ~77 hours | No | nih.gov, who.int |
This table summarizes species-specific differences in the metabolism of 2-methoxyethanol.
Role of Isotopic Tracers in Quantitative ADME Analysis
Enzymatic Biotransformation Processes
The biological effects of 2-methoxyethanol are intrinsically linked to its biotransformation into active metabolites. This process is primarily a two-step oxidation reaction mediated by cytosolic dehydrogenases. researchgate.net
The principal metabolic pathway for 2-methoxyethanol begins with its oxidation to an intermediate, methoxyacetaldehyde (B81698) (MALD). env.go.jp This reaction is catalyzed by alcohol dehydrogenase (ADH). nih.govwikipedia.org This initial oxidation is considered the rate-limiting step in the metabolic activation of 2-ME. nih.gov Studies have shown that inhibition of ADH by agents like pyrazole (B372694) or competitive substrates such as ethanol (B145695) significantly reduces the metabolism of 2-ME and the formation of its subsequent metabolites. nih.govnih.gov
The methoxyacetaldehyde intermediate is then rapidly oxidized to 2-methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH). env.go.jpwikipedia.org Research suggests that ALDH2, a mitochondrial enzyme that metabolizes short-chain aliphatic aldehydes, is a key enzyme in this second oxidation step. env.go.jp In vitro studies using liver fractions from humans with different ALDH2 genotypes and from Aldh2 knockout mice confirmed that ALDH2 is crucial for the oxidation of MALD. env.go.jp
The oxidation of 2-methoxyethanol culminates in the formation of 2-methoxyacetic acid (MAA), its primary and most significant metabolite. nih.govwikipedia.org The conversion of 2-ME to MAA is rapid; in rats, the plasma half-life of the parent compound is only 0.6 hours. who.intnih.gov In contrast, the resulting MAA is cleared much more slowly. who.int
Once formed, MAA is distributed throughout the body and is the primary metabolite found in urine. europa.eu However, MAA is not an inert end-product. Further metabolic transformations occur, leading to a variety of other compounds. nih.govnih.gov A significant pathway for MAA clearance, particularly in rodents, is its conjugation with the amino acid glycine to form N-methoxyacetylglycine. who.intnih.gov
Additionally, studies using ¹⁴C-labeled 2-ME and MAA have shown that a small percentage (around 5-6%) of the administered dose is exhaled as ¹⁴CO₂. nih.govnih.gov This suggests that MAA, likely via its coenzyme A thioester (2-methoxyacetyl-CoA), can enter central intermediary metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The formation of methoxycitrate, a product consistent with the entry of 2-methoxyacetyl-CoA into the Krebs cycle, has been proposed based on metabolites detected in mouse urine. nih.gov
In addition to oxidation, conjugation represents another important route of biotransformation for 2-methoxyethanol and its metabolites. These phase II reactions typically increase the water solubility of xenobiotics, facilitating their excretion.
Studies in mice using ¹³C-labeled 2-ME have identified several conjugated metabolites in urine. acs.orgnih.gov These include:
2-methoxyethanol-glucuronide : A direct glucuronide conjugate of the parent compound.
2-methoxyethanol-sulfate : A direct sulfate (B86663) conjugate of the parent compound.
2-methoxyacetic acid-glucuronide : A glucuronide conjugate of the primary oxidative metabolite, MAA.
N-methoxyacetylglycine : The glycine conjugate of MAA, which is a major metabolite in rodents. who.inteuropa.eu
The identification of these varied metabolites underscores the complexity of the metabolic fate of 2-methoxyethanol. nih.gov
| Parent Compound | Metabolite | Metabolic Pathway | Reference |
| 2-Methoxyethanol | Methoxyacetaldehyde | ADH-mediated oxidation | env.go.jp, nih.gov |
| Methoxyacetaldehyde | 2-Methoxyacetic Acid (MAA) | ALDH-mediated oxidation | env.go.jp, wikipedia.org |
| 2-Methoxyethanol | 2-Methoxyethanol-glucuronide | Glucuronidation | nih.gov, acs.org |
| 2-Methoxyethanol | 2-Methoxyethanol-sulfate | Sulfation | nih.gov, acs.org |
| 2-Methoxyacetic Acid | N-methoxyacetylglycine | Glycine conjugation | europa.eu, who.int, nih.gov |
| 2-Methoxyacetic Acid | 2-Methoxyacetic acid-glucuronide | Glucuronidation | nih.gov, acs.org |
| 2-Methoxyacetic Acid | CO₂ | Intermediary Metabolism (TCA Cycle) | nih.gov, nih.gov |
This table provides a summary of the identified metabolites of 2-methoxyethanol and their corresponding formation pathways.
Demethylation and Other Minor Pathways
While the primary metabolic route for 2-methoxyethanol involves oxidation to methoxyacetic acid (MAA), several minor pathways contribute to its biotransformation. One such pathway is O-demethylation, which results in the formation of ethylene (B1197577) glycol and formaldehyde. canada.ca This reaction is thought to be catalyzed by microsomal P-450 mixed-function oxidases. canada.ca Evidence for in vivo demethylation in humans comes from a case report where an individual who had ingested 2-methoxyethanol exhibited high levels of oxalate (B1200264) in the urine, a known metabolite of ethylene glycol, despite treatment with ethanol. inchem.org
Another minor metabolic pathway is the direct conjugation of 2-methoxyethanol with sulfate or glucuronic acid. nih.goveuropa.eu Studies using carbon-13 nuclear magnetic resonance (NMR) spectroscopy on urine from mice administered [1,2,methoxy-13C]-2-methoxyethanol have identified metabolites consistent with glucuronide and sulfate conjugation. nih.gov Furthermore, a small fraction of 2-methoxyethanol is metabolized to carbon dioxide. canada.canih.gov This conversion is considered a secondary and minor route of metabolism. nih.gov
The use of deuterated analogs like this compound, where deuterium atoms replace hydrogen atoms on the methoxy (B1213986) group, is a valuable tool in metabolic studies. While specific studies focusing solely on the demethylation of this compound are not extensively detailed in the provided results, the principles of kinetic isotope effects suggest that the C-D bond is stronger than the C-H bond, which could potentially slow down the rate of demethylation compared to the non-deuterated compound. This can help in elucidating the relative contributions of different metabolic pathways.
Intermediary Metabolism and "False Substrate" Concepts
Methoxyacetyl-Coenzyme A Formation
A crucial step in the intermediary metabolism of 2-methoxyethanol is the conversion of its primary metabolite, methoxyacetic acid (MAA), into methoxyacetyl-coenzyme A (methoxyacetyl-CoA). inchem.orgchemicalbook.com This activation step is analogous to the conversion of acetate (B1210297) to acetyl-CoA and is essential for the subsequent integration of the methoxyacetyl group into central metabolic pathways. nih.gov The formation of methoxyacetyl-CoA is a prerequisite for several subsequent metabolic transformations, including conjugation with amino acids like glycine to form 2-methoxyacetyl glycine, a significant urinary metabolite. nih.govnih.gov The identification of methoxyacetyl-CoA and its derivatives supports the hypothesis that MAA can interfere with essential cellular metabolic processes. chemicalbook.comlyfuyitrade.com
Integration into Central Metabolic Cycles (e.g., Krebs Cycle)
Following its formation, methoxyacetyl-CoA can act as a "false substrate" and enter central metabolic cycles, most notably the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle). inchem.orgnih.gov It is proposed that methoxyacetyl-CoA condenses with oxaloacetate to form methoxycitrate, mimicking the entry of acetyl-CoA into the cycle. wikipedia.orgnih.govechemi.com The formation of this "false" intermediate can disrupt the normal functioning of the Krebs cycle. uzh.ch
Studies using radiolabeled 2-methoxyethanol have shown the production of radiolabeled carbon dioxide, suggesting that the methoxyacetyl group from methoxyacetyl-CoA is further metabolized within the Krebs cycle. nih.govnih.gov The evolution of ¹⁴CO₂ was inhibited by fluoroacetate (B1212596) and sodium acetate, further supporting the entry of the methoxyacetyl moiety into the tricarboxylic acid cycle. nih.gov The integration of methoxyacetyl-CoA into the Krebs cycle and its potential disruption of this vital energy-producing pathway is an area of ongoing investigation to understand the toxic mechanisms of 2-methoxyethanol. nih.govnih.gov
Competitive Inhibition in Glycol Ether Metabolism
Interactions with Endogenous Alcohols and Other Glycol Ethers
The metabolism of 2-methoxyethanol, primarily mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), is subject to competitive inhibition by other substances that are also substrates for these enzymes. nih.govnih.gov This includes endogenous alcohols and other co-administered glycol ethers.
Ethanol is a well-documented competitive inhibitor of 2-methoxyethanol metabolism. inchem.orgnih.gov By competing for the active site of ADH, ethanol can significantly slow down the conversion of 2-methoxyethanol to its toxic metabolite, methoxyacetic acid. inchem.orgwikipedia.org This has been demonstrated in rats where co-administration of ethanol led to increased blood levels and prolonged retention of 2-methoxyethanol. inchem.orgnih.gov This principle of competitive inhibition is the basis for the suggested use of ethanol as an antidote in cases of glycol ether poisoning. cdc.gov
Similarly, other glycol ethers can compete with 2-methoxyethanol for the same metabolic enzymes. iarc.fr For instance, co-exposure to other glycol ethers can lead to a decreased rate of metabolism for each compound, potentially altering their individual toxicokinetics. cdc.gov Studies have also shown that inhibitors of ADH, such as pyrazole, can offer protection against the toxicity of 2-methoxyethanol by blocking the formation of the toxic acid metabolite. nih.govcdc.gov The degree of inhibition can vary depending on the specific alcohol or glycol ether, reflecting their differing affinities for the ADH and ALDH enzymes. nih.goviarc.fr
Table of Research Findings on Competitive Inhibition
| Inhibitor | Enzyme | Effect on 2-Methoxyethanol Metabolism | Observed Outcome | Reference |
|---|---|---|---|---|
| Ethanol | Alcohol Dehydrogenase (ADH) | Competitive Inhibition | Increased blood levels and prolonged retention of 2-methoxyethanol. Reduced formation of methoxyacetic acid. | inchem.orgnih.gov |
| Pyrazole | Alcohol Dehydrogenase (ADH) | Inhibition | Complete protection against testicular toxicity by preventing metabolism to the toxic metabolite. | nih.govcdc.gov |
| Other Glycol Ethers | Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) | Competitive Inhibition | Decreased rate of metabolism for each co-exposed glycol ether. | cdc.goviarc.fr |
| Disulfiram | Aldehyde Dehydrogenase (ALDH) | Inhibition | Completely inhibited alcohol and glycol ether metabolism in liver and skin cytosolic fractions. | nih.gov |
Advanced Analytical Techniques for 2 Methoxy D3 Ethanol and Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. It is invaluable for identifying 2-Methoxy-D3-ethanol and its metabolic products.
1H and 13C NMR for Structural Elucidation and Metabolic Tracing
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of organic molecules. researchgate.net In the context of this compound, ¹H NMR can be used to identify the number of different proton environments and their neighboring atoms, while ¹³C NMR provides information on the carbon skeleton. researchgate.netceitec.cz The deuterium (B1214612) labeling in this compound results in a distinct signal in the ¹H NMR spectrum compared to its non-deuterated counterpart, allowing for specific tracing of the molecule and its metabolites in biological systems. nih.gov
The chemical shifts in a ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom. libretexts.org For instance, the carbon atoms in this compound will have characteristic chemical shifts. The carbon bonded to the oxygen of the methoxy (B1213986) group will appear at a different chemical shift compared to the ethanol (B145695) carbons. docbrown.info This allows for the unambiguous assignment of each carbon in the molecule. chemguide.co.uk In metabolic tracing studies, the presence of the deuterium-labeled methoxy group can be followed by observing the characteristic signals in the NMR spectra of metabolites, providing direct evidence of the metabolic fate of the parent compound.
Table 1: General Chemical Shift Ranges for Cotpounds Similar to this compound and its Potential Metabolites
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| R-O-CH ₃ | 3.2 - 3.8 | 50 - 65 |
| H O-C- | 0.5 - 5.0 | 50 - 70 |
| H -C-O- | 3.3 - 4.0 | 50 - 80 |
| H -C-C=O | 2.0 - 2.5 | 30 - 40 |
| R-C(=O)OH | 10 - 13 | 170 - 185 |
Note: These are general ranges and can vary based on the specific molecular structure and solvent used.
Two-Dimensional NMR Methods in Metabolite Identification
Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex structures of metabolites. nih.govmdpi.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning signals in the spectra of metabolites derived from this compound. mdpi.comgre.ac.uk Another useful technique, the Heteronuclear Multiple Bond Correlation (HMBC), reveals correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete structure of a metabolite. gre.ac.uk These methods are particularly valuable when dealing with complex biological matrices where signals from numerous compounds overlap. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the detection, identification, and quantification of this compound and its metabolites.
Isotope Dilution Mass Spectrometry for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for accurate quantification. mdpi.com This technique involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample. The ratio of the signal from the analyte to the signal from the isotopically labeled standard is then measured by MS. Because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, this method corrects for losses and variations, leading to highly precise and accurate quantification. mdpi.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. f1000research.comnih.gov Volatile compounds like this compound and some of its metabolites can be separated based on their boiling points and polarity in the GC column before being introduced into the mass spectrometer for detection and identification. researchgate.netsgs.com The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. nih.gov The use of an isotopically labeled internal standard in GC-MS analysis further enhances the accuracy of quantification. tandfonline.com
High-Resolution Accurate Mass (HRAM) MS in Complex Matrices
High-Resolution Accurate Mass (HRAM) MS provides extremely precise mass measurements, often to within a few parts per million (ppm). thermofisher.comazolifesciences.com This capability allows for the determination of the elemental composition of an unknown compound, which is a significant advantage when identifying novel metabolites of this compound in complex biological matrices like urine or plasma. re-place.beresearchgate.net HRAM MS can distinguish between molecules with very similar nominal masses, providing a high degree of confidence in the identification of metabolites. azolifesciences.comsemanticscholar.org When coupled with liquid chromatography (LC-HRAMS), it becomes a powerful tool for analyzing a wide range of metabolites with varying polarities.
Direct Analysis in Real Time (DART-MS) for Rapid Screening
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no preparation. labcompare.com This makes it a powerful tool for high-throughput screening. The DART source utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. labcompare.combruker.com These ions are then directed into the mass spectrometer for analysis. nih.gov
The key advantages of DART-MS for screening purposes include its speed, with analysis times of seconds per sample, and its ability to handle complex matrices. labcompare.combruker.com This technique can be applied to solids, liquids, and gases directly. labcompare.com For the analysis of deuterated compounds like this compound, DART-MS can be particularly effective. The use of deuterated internal standards in DART-MS has been shown to be suitable for quantification as they exhibit a similar response in the DART gas stream to their non-deuterated counterparts. acs.orgresearchgate.net
Recent advancements have further enhanced the capabilities of DART-MS. For instance, Thermal Desorption DART-MS (TD-DART-MS) has demonstrated a significant improvement in sensitivity and reproducibility compared to traditional DART-MS. nih.govnih.gov This modified configuration allows for a more controlled and efficient desorption of the sample, leading to lower limits of detection, often in the picogram to nanogram range. nih.govnih.govnist.gov Studies have shown that TD-DART-MS can improve sensitivity by a factor of twenty to thirty and increase sample-to-sample reproducibility. nih.govnih.gov
While direct application of DART-MS is often sufficient, coupling it with sample preparation techniques like solid-phase microextraction (SPME) can further improve quantitative performance for complex biological matrices. nih.gov
Table 1: Comparison of DART-MS Techniques
| Feature | Traditional DART-MS | Thermal Desorption (TD)-DART-MS |
|---|---|---|
| Sample Introduction | Direct exposure to heated gas stream | Desorption into a confined tube independent of the DART source nih.govnih.gov |
| Sensitivity | Nanogram range | Picogram to single nanogram range nih.govnist.gov |
| Reproducibility (RSD) | ~45% | <15% nih.govnih.gov |
| Key Advantage | Simplicity and speed | Enhanced sensitivity and reproducibility nih.govnih.gov |
Chromatographic Separations
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures prior to its detection and quantification. Both gas and liquid chromatography offer distinct advantages depending on the specific analytical requirements.
Gas Chromatography (GC) Method Development
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves the careful selection of several key parameters to achieve optimal separation and detection.
Column Selection: The choice of the GC column is critical. A capillary column with a suitable stationary phase is typically employed. For polar compounds like 2-methoxyethanol (B45455) and its deuterated analog, a polar stationary phase such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX, Carbowax 20M) or a mid-polarity phase is often preferred to ensure good peak shape and resolution.
Injection Technique: The sample can be introduced into the GC system using various injection techniques. Split/splitless injection is common, where the choice between split and splitless mode depends on the concentration of the analyte. For trace analysis, splitless injection is generally favored to maximize the amount of analyte transferred to the column.
Temperature Programming: A temperature program is typically used to facilitate the separation of compounds with different boiling points. The program usually involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final hold period. This allows for the efficient elution of all compounds of interest while maintaining good peak resolution.
Detection: Flame Ionization Detection (FID) is a common detector for the analysis of organic compounds and would be suitable for this compound. However, for enhanced selectivity and sensitivity, and for definitive identification, a mass spectrometer (MS) is often coupled with the GC system (GC-MS).
Table 2: Illustrative GC Method Parameters for 2-Methoxyethanol Analysis
| Parameter | Example Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280 °C |
Liquid Chromatography (LC) Approaches
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), provides a versatile alternative to GC, especially for non-volatile or thermally labile metabolites.
Column and Mobile Phase: Reversed-phase HPLC is a common approach for the separation of polar analytes. A C18 or C8 column is frequently used. The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the separation of multiple components.
Detection: A variety of detectors can be used with LC. A UV detector may be suitable if the analytes possess a chromophore. However, for compounds like this compound that lack a strong chromophore, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) might be considered. For superior sensitivity and selectivity, coupling the LC system to a mass spectrometer (LC-MS) is the preferred method.
Table 3: Illustrative LC Method Parameters
| Parameter | Example Condition |
|---|---|
| Column | 150 mm x 4.6 mm ID, 5 µm particle size C18 column |
| Mobile Phase | A: Water, B: Acetonitrile; Gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Mass Spectrometer (MS) |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of this compound and its metabolites in complex samples. The combination of the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry provides a powerful analytical tool.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used hyphenated technique. Following separation by GC, the eluting compounds are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization method in GC-MS, which generates a characteristic fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for definitive identification by comparing it to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for the analysis of a broader range of metabolites, including those that are not amenable to GC analysis due to low volatility or thermal instability. The development of various atmospheric pressure ionization (API) sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), has made the coupling of LC to MS routine. ESI is a soft ionization technique that typically produces protonated or deprotonated molecules, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used in conjunction with LC to further enhance selectivity and provide structural information through collision-induced dissociation (CID).
The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, in both GC-MS and LC-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound and can aid in its identification.
Table 4: Overview of Hyphenated Techniques
| Technique | Separation Principle | Ionization Method(s) | Key Advantages for this compound Analysis |
|---|---|---|---|
| GC-MS | Volatility/Boiling Point | Electron Ionization (EI), Chemical Ionization (CI) | Excellent for volatile compounds, provides structural information through fragmentation patterns. |
| LC-MS | Polarity/Partitioning | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for a wide range of metabolites, including non-volatile and thermally labile ones. Soft ionization provides molecular weight information. |
| LC-MS/MS | Polarity/Partitioning | ESI, APCI | Enhanced selectivity and sensitivity, provides structural elucidation through fragmentation. |
Applications of 2 Methoxy D3 Ethanol As a Research Tool
Tracer Studies in Biological Systems
Stable isotope tracers have revolutionized the study of metabolism, allowing researchers to follow the fate of specific molecules within complex biological systems without the complications of radioactivity. The deuterium (B1214612) atoms in 2-Methoxy-D3-ethanol act as a "heavy" label, enabling its differentiation from the naturally occurring (endogenous) 2-methoxyethanol (B45455).
Metabolic flux analysis aims to quantify the rates of reactions within a metabolic network. By introducing a labeled substrate like this compound into a biological system, such as cell cultures or whole organisms, researchers can track its conversion into various metabolites. researchgate.netacs.org The presence of the deuterium label in downstream products provides direct evidence of the metabolic pathway and allows for the quantification of flux through that pathway. acs.org
For instance, the metabolism of 2-methoxyethanol is known to proceed via oxidation to methoxyacetic acid, a reaction mediated by enzymes like alcohol dehydrogenase. researchgate.net By administering this compound, the resulting methoxyacetic acid would be deuterated (methoxy-d3-acetic acid). Detecting this labeled metabolite via mass spectrometry confirms the metabolic link and can be used to measure the rate of conversion. This approach is crucial for understanding how genetic modifications or external stimuli affect metabolic efficiency and can be applied to metabolic engineering in organisms like yeast to optimize the production of desired compounds. researchgate.net The general principle involves using the isotopic signature to trace how a molecule's structure is altered as it moves through various biochemical reactions. acs.org
The toxicological profiles of many compounds are linked to their metabolism within specific organs. nih.gov Tracer studies using deuterated analogs are instrumental in understanding this organ-specific bioactivation and detoxification. Following administration of this compound to a model organism, tissue samples from different organs (e.g., liver, kidney, spleen, testes) can be analyzed. researchgate.netnih.gov
The relative concentrations of the parent compound (this compound) and its deuterated metabolites in each organ reveal where the compound is primarily processed. researchgate.net For example, studies on related glycol ethers have shown that metabolites can accumulate in certain tissues, which is often linked to the organ-specific toxicity observed. researchgate.netnih.gov Research on 1,2-dibromo-3-chloropropane (B7766517) (DBCP) used deuterated analogs to correlate in vitro metabolism in liver, kidney, and testis preparations with in vivo organ damage, demonstrating that the site of metabolism is directly linked to toxicity. nih.gov This type of investigation is critical for assessing the risk associated with chemical exposure and for understanding the mechanisms of chemical-induced organ damage.
Elucidating Metabolic Fluxes and Pathways
Quantitative Analysis and Reference Standards
The accuracy and reliability of analytical measurements are paramount in scientific research, particularly in bioanalysis where concentrations of drugs and metabolites in complex biological matrices like plasma or urine are determined. researchgate.net this compound serves as a high-quality reference standard for these applications.
In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a substance added in a constant amount to all samples, including calibrators and controls. msacl.org The IS is used to correct for variations in sample preparation (e.g., extraction losses) and instrumental analysis (e.g., injection volume and ionization efficiency). msacl.orgchiron.no
An ideal internal standard should have physicochemical properties very similar to the analyte being measured (the "native" compound). chiron.no Stable isotope-labeled compounds like this compound are considered the "gold standard" for use as internal standards. chiron.no Because the deuterium substitution has a minimal effect on chemical properties such as polarity and volatility, this compound behaves nearly identically to unlabeled 2-methoxyethanol during extraction and chromatographic separation. chiron.no However, its increased mass (approximately 79.11 g/mol compared to 76.09 g/mol for the unlabeled version) allows it to be clearly distinguished by a mass spectrometer. lgcstandards.comnist.gov This co-elution and separate detection allow for highly precise and accurate quantification, as any sample-to-sample variation will affect the analyte and the internal standard to the same degree, keeping their response ratio constant. chiron.no A similar approach using 2-methoxy-d3-3-isobutylpyrazine as an internal standard has been successfully employed for quantifying the unlabeled analog in wine samples. openagrar.de
Table 1: Properties of this compound and its Unlabeled Analog
| Property | This compound | 2-Methoxyethanol |
|---|---|---|
| Synonyms | 2-(Methoxy-d3)ethanol, Methyl-d3 Cellosolve | Methyl Cellosolve, Ethylene (B1197577) glycol monomethyl ether |
| Molecular Formula | C3D3H5O2 | C3H8O2 |
| Molecular Weight | ~79.11 g/mol lgcstandards.com | ~76.09 g/mol nist.govnih.gov |
| CAS Number | 97840-77-2 lgcstandards.com | 109-86-4 nist.govnih.gov |
| Role in Analysis | Internal Standard / Reference Material | Analyte |
Bioanalytical method validation is a process used to establish that a particular analytical method is reliable and reproducible for its intended use, such as quantifying a drug in plasma. europa.eu This process, often guided by regulatory bodies like the ICH, involves evaluating parameters such as accuracy, precision, selectivity, and linearity. europa.euich.org
This compound, as a certified reference material, is crucial for this process when 2-methoxyethanol is the target analyte. It is used in two key ways:
As the Internal Standard: It is added to all samples to ensure quantification is robust, as described above. msacl.org
To Prepare Calibration and Quality Control (QC) Samples: While the unlabeled compound is typically used to create the calibration curve, the purity and precise characterization of reference materials are essential. A calibration curve is generated by analyzing samples with known concentrations of the analyte, and the instrument response is plotted against concentration. europa.eufrontiersin.org QC samples are prepared at multiple concentrations to independently verify the accuracy and precision of the method during the validation phase and during the analysis of study samples. researchgate.netich.org The reliability of the entire assay depends on the quality of the reference standards used to prepare these critical samples.
Table 2: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Role of Reference Standards |
|---|---|---|
| Accuracy | The closeness of the measured value to the true value. | Used to prepare quality control (QC) samples at known concentrations to test accuracy. ich.org |
| Precision | The degree of agreement among a series of measurements. | Assessed by repeatedly analyzing QC samples prepared from the standard. ich.org |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | The internal standard (e.g., this compound) must be distinguishable from the analyte and matrix interferences. europa.eu |
| Calibration Curve | A plot of instrument response versus known concentrations of the analyte. | The unlabeled standard is used to prepare a series of calibrators covering the expected concentration range. europa.eu |
| LLOQ | Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | The lowest point on the calibration curve, established using the reference standard. europa.eu |
Internal Standards in Analytical Chemistry
Fundamental Chemical and Spectroscopic Studies
The introduction of deuterium into a molecule provides a subtle but significant perturbation that is invaluable for fundamental studies of molecular structure, dynamics, and spectroscopy. The increased mass of deuterium compared to hydrogen affects vibrational frequencies and can alter chemical reaction kinetics (the kinetic isotope effect).
Spectroscopic techniques are particularly powerful for probing these differences. A study of the Raman spectrum of jet-cooled 2-methoxyethanol revealed complex vibrational modes related to its different conformations. rsc.org In such studies, deuteration is a key strategy for assigning specific spectral features. Replacing the methoxy (B1213986) hydrogens with deuterium in this compound would shift the frequencies of vibrational modes involving these atoms (e.g., C-H stretches and bends). This predictable shift helps researchers to confidently assign those vibrations in the spectrum of the unlabeled molecule, leading to a more complete understanding of its molecular force field and structure. rsc.org The study noted that artificially scaling the mass of a hydrogen atom toward that of deuterium in harmonic calculations helped to correctly model anharmonic resonances observed experimentally. rsc.org
Mass spectrometry (MS) is another area where deuterated analogs are essential. The fragmentation of molecules in a mass spectrometer follows specific pathways. A detailed analysis of the mass spectrum of 2-methoxyethanol showed the formation of a protonated methane (B114726) ion (CH₅⁺). msu.edu By analyzing deuterated versions, including 2-methoxyethanol-d (with a deuterated hydroxyl group), the researchers could determine precisely which atoms from the parent molecule were involved in forming this fragment ion, thereby elucidating the fragmentation mechanism. msu.edu Similarly, using this compound would provide clear evidence for fragmentation pathways involving the methoxy group.
These fundamental studies, which use deuterated compounds like this compound as a chemical probe, are not just academic exercises. They provide the foundational understanding of a molecule's properties that underpins all its other applications.
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 97840-77-2 | C3D3H5O2 |
| 2-Methoxyethanol | 109-86-4 | C3H8O2 |
| Methoxyacetic acid | 625-45-6 | C3H6O3 |
| 2-methoxy-d3-3-isobutylpyrazine | Not available | C8D3H11N2O |
| 1,2-dibromo-3-chloropropane (DBCP) | 96-12-8 | C3H5Br2Cl |
| Acetone | 67-64-1 | C3H6O |
| Acetonitrile | 75-05-8 | C2H3N |
| Alcohol dehydrogenase | 9031-72-5 | Not applicable |
| Ammonia | 7664-41-7 | NH3 |
| Dipyridamole | 58-32-2 | C24H40N8O4 |
| Ethanol (B145695) | 64-17-5 | C2H6O |
| Formic acid | 64-18-6 | CH2O2 |
| Methane | 74-82-8 | CH4 |
| Methanol (B129727) | 67-56-1 | CH4O |
| Methoxymethanol | 557-08-4 | C2H6O2 |
| Pyrimidines | 289-95-2 | C4H4N2 |
| Triethylamine | 121-44-8 | C6H15N |
Anharmonicity and Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. In the case of flexible molecules like 2-methoxyethanol, the interpretation of vibrational spectra is complicated by factors such as conformational diversity and anharmonicity—the deviation of molecular vibrations from the idealized simple harmonic oscillator model. This compound is instrumental in addressing these challenges.
A key challenge in the spectroscopy of 2-methoxyethanol is the strong mixing of vibrational modes, particularly in the low-frequency region of the spectrum. For the parent molecule, a strong resonance occurs between a backbone stretching vibration and the hydroxyl (OH) torsion around 400 cm⁻¹. rsc.org This mode mixing is not predicted by simple harmonic approximations but is critical for understanding the molecule's flexibility. rsc.org Standard theoretical treatments like second-order vibrational perturbation theory (VPT2) are often employed to account for anharmonic effects, which can cause significant shifts in predicted vibrational frequencies. rsc.org For instance, VPT2 calculations predict an anharmonic downshift of about 5% from the harmonic value for the OH stretching wavenumber. rsc.org
The strategic use of this compound helps to experimentally deconstruct these complex spectral regions. By replacing the methoxy protons with deuterium, the frequencies of the C-D stretching and bending modes are significantly lowered compared to their C-H counterparts. This isotopic shift effectively "decouples" the vibrations of the methoxy group from other modes in the same spectral region, simplifying the spectrum and allowing for more confident assignment of vibrational bands. This technique is crucial for validating and refining theoretical models that aim to accurately predict anharmonic vibrational spectra. rsc.org
For example, the Raman spectrum of jet-cooled 2-methoxyethanol shows a complex pattern in the low-frequency range dominated by a pair of strong signals and a weaker, unexpected signal that arises from anharmonic resonance. rsc.org By studying the D3-isotopologue, the contribution of the methoxy group's torsional and bending modes to this region can be precisely identified, providing a clearer picture of the underlying vibrational dynamics.
Table 1: Key Vibrational Aspects of 2-Methoxyethanol and the Role of D3-Isotopic Labeling
| Feature | Description in 2-Methoxyethanol | Application of this compound |
|---|---|---|
| OH Stretch | The OH stretching wavenumber is sensitive to hydrogen bonding and is underestimated by about 2% in some anharmonic calculations. rsc.org | Helps to isolate the OH stretch from any potential overlapping C-H stretches from the methoxy group. |
| Low-Frequency Modes | Strong mode mixing occurs between the OH torsion and a backbone vibration, which is not captured by harmonic models. rsc.org | Shifts the methoxy group's internal modes to lower frequencies, simplifying the spectrum and helping to deconvolve the mixed modes. |
| Anharmonicity | Anharmonic effects are significant, causing large downshifts (e.g., ~20% for torsional transitions) from harmonic predictions. rsc.org | Provides a critical experimental benchmark for testing the accuracy of anharmonic computational methods like VPT2. rsc.org |
Conformational Analysis and Intermolecular Interactions
2-Methoxyethanol is a conformationally flexible molecule with three non-trivial torsional angles (HOCC, OCCO, and CCOC), leading to a possibility of up to 27 distinct rotamers. rsc.org However, experimental studies under supersonic jet expansion conditions show that the molecule is nearly monoconformational at low temperatures. rsc.org The vast majority of the molecules adopt the gG'T conformer (and its g'GT enantiomer), which is stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. rsc.org This hydrogen bond makes the gG'T conformer significantly lower in energy than the next most stable diastereomer, gG'G', by approximately 5–6 kJ mol⁻¹. rsc.org
Despite this monomer uniformity, 2-methoxyethanol readily forms dimers and larger clusters during expansion. rsc.org The study of these aggregates provides insight into intermolecular forces. Due to the transient chirality of the dominant gG'T monomer, different types of dimers can form, including heterochiral (gG'T with g'GT) and homochiral (gG'T with gG'T) pairs. rsc.org These dimers are primarily held together by OH⋯O intermolecular hydrogen bonds. rsc.org Spectroscopic evidence reveals four distinct dimer signals in the OH stretching region, which can be unambiguously assigned to different dimer structures, showing a slight energetic preference for cooperative hydrogen bonding in heterochiral pairs. rsc.org
Here again, this compound serves as a refined research probe. While deuteration of the methoxy group does not alter the relative energies of the conformers or the nature of the primary hydrogen bonds, it provides a spectroscopic label to track the behavior of the methoxy group during conformational changes or aggregation. By observing the shifts and splittings of the C-D vibrational modes upon dimerization, researchers can gain detailed information about the local environment of the methoxy group within the cluster. This can reveal subtle structural details, such as whether the methoxy group is involved in weak secondary interactions (e.g., C-D⋯O) within the dimer, which are often too difficult to probe directly. The analysis of intermolecular interactions in molecular crystals is often aided by Hirshfeld surface analysis, which quantifies different types of close atomic contacts. mdpi.comiucr.org Isotopic labeling can help verify the nature of these contacts predicted by theoretical models.
Table 2: Conformational and Interactional Data for 2-Methoxyethanol
| Entity | Dominant Conformer(s) | Key Interaction | Relative Energy |
|---|---|---|---|
| Monomer | gG'T / g'GT | Intramolecular OH⋯O hydrogen bond | Most stable conformer rsc.org |
| Monomer | gG'G' | Intramolecular OH⋯O hydrogen bond | ~5-6 kJ mol⁻¹ higher than gG'T rsc.org |
| Dimer | Heterochiral (gG'T + g'GT) | Intermolecular OH⋯O hydrogen bond | Slightly stabilized by cooperativity rsc.org |
| Dimer | Homochiral (gG'T + gG'T) | Intermolecular OH⋯O hydrogen bond | Forms readily in jet expansion rsc.org |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules at the atomic level. For 2-Methoxy-D3-ethanol, these methods can predict its geometry, vibrational frequencies (which are directly affected by deuteration), and the energy landscapes of its chemical reactions.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometries, bond energies, and reaction pathways. Studies on the parent compound, 2-methoxyethanol (B45455), have utilized DFT to explore its thermal degradation and oxidation kinetics. researchgate.netresearchgate.net
For instance, research on 2-methoxyethanol has employed various DFT functionals, such as B3LYP and M06-2X, to calculate bond dissociation energies (BDEs) and the energetics of hydrogen abstraction reactions. researchgate.netresearchgate.net One study used the B3LYP/6-311G(d,p) level of theory to optimize the structures of different conformers of 2-methoxyethanol. researchgate.net Another investigation into its oxidation by methyl radicals used the M06-2X functional to map the potential energy surface. researchgate.netresearchgate.net The inclusion of dispersion corrections, such as Grimme's D3 term (e.g., B3LYP-D3), is noted to improve accuracy, particularly for systems involving non-covalent interactions. rsc.orgosti.gov
For this compound, DFT calculations would be crucial for predicting how the substitution of protium (B1232500) with deuterium (B1214612) in the methoxy (B1213986) group affects its structural and electronic properties. The primary impact would be on the vibrational frequencies of the C-D bonds compared to C-H bonds, which in turn influences the zero-point energy and can be used to theoretically predict kinetic isotope effects for metabolic reactions.
Table 1: Selected DFT and Ab Initio Methods Used in Studies of 2-Methoxyethanol and Related Molecules
| Method | Basis Set | Application | Compound Studied | Reference |
|---|---|---|---|---|
| DFT/BMK | 6-31+G(d,p) | Investigating unimolecular thermal degradation. | 2-Methoxyethanol | researchgate.net |
| DFT/M06-2X | 6-311++G(d,p) | Studying H-abstraction reactions and pyrolysis. | 2-Methoxyethanol | researchgate.net |
| B3LYP-D3(BJ) | def2-QZVPP | Simulating harmonic vibrational Raman spectra. | 2-Methoxyethanol | rsc.org |
| CBS-QB3 | N/A (Composite) | Calculating bond dissociation energies and reaction enthalpies. | 2-Methoxyethanol | researchgate.netacs.org |
| G3 | N/A (Composite) | Calculating enthalpies of formation. | 2-Methoxyethanol | researchgate.net |
Ab initio (from first principles) methods, such as the Coupled Cluster (CCSD(T)) and composite methods like Complete Basis Set (CBS-QB3) and Gaussian-n (G3) theories, provide high-accuracy energy calculations. researchgate.net These methods are often used to benchmark DFT results and to obtain precise thermodynamic and kinetic data.
Studies on 2-methoxyethanol have employed CBS-QB3 and G3 methods to compute enthalpies of formation and bond dissociation energies, identifying the weakest bonds in the molecule. researchgate.netacs.org For example, the Cα−Cβ and Cγ−Oβ bonds were identified as the most labile. researchgate.net Such calculations are essential for understanding thermal decomposition and combustion chemistry. researchgate.netresearchgate.netacs.org In the context of this compound, high-level ab initio calculations would be invaluable for accurately determining the kinetic isotope effect on its metabolism, particularly for reactions involving the cleavage of a C-D bond in the methoxy group.
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules, providing insights into the dynamic evolution of a system over time. While specific MD simulation studies for this compound are not prominent, the methodology is well-established for similar alcohols and polyols. For instance, MD simulations have been used to study the structure, dynamics, and hydrogen-bonding networks in mixtures of ionic liquids with alcohols like methanol (B129727) and ethanol (B145695). rsc.org Other research has used reactive force field (ReaxFF) MD simulations to investigate the pyrolysis of larger molecules to form ethanol.
For this compound, MD simulations could be applied to:
Investigate its behavior in aqueous solutions, including solvation structure and hydrogen bonding interactions.
Simulate its interaction with biological macromolecules, such as metabolic enzymes, to understand binding dynamics.
Explore its transport properties across biological membranes.
The primary difference in simulating the deuterated versus the non-deuterated compound would be the atomic mass, which would influence dynamic properties like diffusion coefficients and the frequencies of molecular vibrations.
Physiologically-Based Pharmacokinetic (PBPK) Modeling
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. Extensive PBPK modeling has been conducted for the parent compound, 2-methoxyethanol, to understand its disposition and the formation of its toxic metabolite, methoxyacetic acid. uzh.ch
These models are constructed using physiological parameters (e.g., tissue volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rate constants). researchgate.netnih.gov A key application of PBPK models for 2-methoxyethanol has been to support risk assessment by extrapolating toxicological data across different species and exposure routes. uzh.chepa.gov
A PBPK model for this compound would be instrumental in quantifying the impact of deuteration on its pharmacokinetic profile. The primary metabolic pathway for 2-methoxyethanol involves oxidation by alcohol and aldehyde dehydrogenases. Deuteration of the methoxy group is expected to slow this metabolic conversion due to the kinetic isotope effect. A PBPK model could integrate in vitro metabolic data for this compound to predict how this change affects its internal dose and the systemic exposure to its corresponding deuterated methoxyacetic acid metabolite.
A major strength of PBPK modeling is its ability to facilitate extrapolation between species. uzh.ch PBPK models for 2-methoxyethanol have been developed to relate exposure concentrations in experimental animals (like rats) to equivalent concentrations in humans. uzh.ch These models account for physiological and metabolic differences between species, providing a more scientifically robust basis for risk assessment than default uncertainty factors.
For this compound, a comparative PBPK modeling approach would be highly informative. By modeling both the deuterated and non-deuterated forms, researchers could directly compare their internal dosimetry and metabolic profiles across different species. This would allow for a quantitative assessment of how deuteration alters pharmacokinetic behavior and potential toxicity, which is a critical step in the development of deuterated drugs and in mechanistic toxicology.
In Silico Approaches to Metabolic Prediction and Enzyme-Substrate Interactions
In silico tools leverage computational algorithms and knowledge-based systems to predict the metabolic fate of chemical compounds. These approaches are crucial in early-stage drug discovery and chemical safety assessment for identifying potential metabolic liabilities.
For a molecule like this compound, in silico tools can predict its likely biotransformations. The metabolism of its parent compound, 2-methoxyethanol, is known to proceed via oxidation to methoxyacetaldehyde (B81698), followed by further oxidation to methoxyacetic acid, a process mediated by alcohol and aldehyde dehydrogenases. In silico systems can recognize the structural motifs of this compound and predict similar pathways.
Emerging Research Areas and Future Directions
Development of Novel Isotopic Labeling Strategies
The synthesis of isotopically labeled compounds like 2-Methoxy-D3-ethanol is a dynamic field of research, with a continuous drive to create more efficient, selective, and cost-effective methods. europa.eu A primary goal is to move beyond traditional methods and develop innovative catalytic and enzymatic approaches for deuterium (B1214612) incorporation. europa.eunih.gov
Current research focuses on several key areas:
Transition Metal Catalysis: The use of transition metal catalysts, such as those based on iridium or ruthenium, is being explored to facilitate direct hydrogen isotope exchange (HIE) on a wide range of organic molecules. europa.euacs.org These methods aim to introduce deuterium from sources like deuterium gas (D2) at late stages of a synthesis, which is highly efficient. europa.euacs.org
Enzymatic and Biocatalytic Methods: Biocatalysis presents a promising avenue for highly selective deuteration under mild conditions, potentially reducing waste and complex purification steps. nih.gov
Photoredox Catalysis: This emerging technique uses light to drive deuteration reactions, offering new pathways for labeling complex pharmaceutical compounds. nih.gov
The development of these novel strategies is crucial for expanding the toolkit available to scientists, making compounds like this compound more accessible for routine use in areas from drug development to analytical standards. nih.govresearchgate.net The overarching objective is to design versatile procedures that can be easily applied to a variety of molecular structures. europa.eu
Advanced Spectroscopic Characterization (e.g., Far-Infrared)
Analysis of the FIR spectra of deuterated molecules provides significant insights:
Vibrational Mode Shifts: Comparing the spectrum of this compound to its non-deuterated analog reveals shifts in vibrational bands. researchgate.net For example, studies on deuterated ethylene (B1197577) glycol show that the substitution of hydrogen with deuterium in the hydroxyl group (O-H to O-D) significantly alters the FIR spectrum, allowing for a more detailed assignment of vibrational modes. researchgate.netrsc.org
Conformational Analysis: These spectral shifts help in understanding the complex potential energy surface and the distribution of rotational-vibrational energy levels, providing a clearer picture of the molecule's stable conformations. researchgate.netrsc.org
Benchmarking Theoretical Models: High-resolution experimental data from FIR studies on isotopologues are invaluable for validating and refining computational models that predict molecular structures and properties. unibo.itresearchgate.net
Recent work on various deuterated molecules, including heavy water (D₂O), has demonstrated the power of high-resolution Fourier transform spectroscopy in the FIR region to build comprehensive line lists and improve our understanding of molecular absorption spectra. aip.org This level of detail is critical for applications ranging from atmospheric science to astrophysics. unibo.itaip.org
Integration with Multi-Omics Approaches (e.g., Metabolomics)
In the rapidly expanding field of "omics," which seeks to collectively characterize and quantify pools of biological molecules, stable isotope-labeled internal standards are essential for achieving accurate and reliable results. researchgate.net this compound is an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 2-methoxyethanol (B45455), in complex biological samples using techniques like mass spectrometry. acs.orgnih.gov
The integration of such standards is a cornerstone of robust multi-omics studies, particularly in metabolomics:
Accurate Quantification: Because deuterated standards have nearly identical chemical and physical properties to their natural-abundance counterparts, they co-elute in chromatographic separations but are distinguishable by their mass-to-charge ratio in a mass spectrometer. nih.gov This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. nih.gov
Enhanced Data Quality: The use of stable isotope-labeled standards improves the reproducibility and comparability of data across different experiments and laboratories, which is a critical challenge in large-scale multi-omics studies. nih.gov
Pathway Tracing: While this compound is primarily used for quantification, other isotopic labeling strategies, such as with ¹³C, are used in stable isotope-assisted metabolomics (SIAM) to trace the biotransformation of pollutants and map their degradation pathways in complex environmental samples. nih.gov
Mechanistic Studies of Enzyme Functionality with Deuterated Substrates
The use of deuterated substrates like this compound is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov By measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can gain detailed insights into the transition state of a reaction and identify its rate-determining step. nih.govnih.gov
If an enzyme metabolizes 2-methoxyethanol, using the deuterated form can reveal whether the breaking of a C-H bond on the methoxy (B1213986) group is a key part of the reaction mechanism.
Primary Kinetic Isotope Effect: A significant slowing of the reaction rate with the deuterated substrate (a primary KIE > 1) indicates that the C-H bond is being broken in the rate-limiting step of the reaction. acs.orgnukleonika.pl For example, a study on the enzyme L-phenylalanine dehydrogenase found a KIE value of 2.26 for the oxidative deamination of L-tyrosine deuterated at the C-2 position, indicating that the cleavage of this C-D bond significantly influences the reaction rate. nukleonika.pl
Elucidating Reaction Pathways: KIE studies can help distinguish between different possible reaction mechanisms, such as stepwise versus concerted pathways. acs.orgunl.edu This information is fundamental to understanding how an enzyme functions at a molecular level. nih.gov
This technique is widely applicable and has been used to study a variety of enzymes, providing crucial information on their catalytic strategies. nih.govacs.org
| Parameter | Significance in Mechanistic Studies | Example Finding |
| Kinetic Isotope Effect (KIE) | Measures the effect of isotopic substitution on the reaction rate. A value >1 indicates the bond to the isotope is broken in the rate-determining step. | A KIE of 3.5 was observed for the enzyme Berberine Bridge, indicating C-H bond cleavage is rate-limiting. acs.org |
| Solvent Isotope Effect (SIE) | Measures the effect of changing the solvent from H₂O to D₂O. It probes the role of proton transfers in the mechanism. | SIE values around 1.4-1.5 for L-phenylalanine dehydrogenase suggest the solvent has little effect on the conversion of the enzyme-substrate complex. nukleonika.pl |
Environmental Fate and Bioremediation Research via Isotopic Tracing
Understanding the fate of industrial chemicals in the environment is critical for risk assessment and the development of remediation strategies. srce.hr Isotopic tracing, using compounds like this compound, offers a powerful and unambiguous method to track the biodegradation and transport of pollutants like 2-methoxyethanol in complex environmental systems such as soil and groundwater. iaea.orgmdpi.com
Isotopically labeled compounds are invaluable in this research for several reasons:
Source Tracking and Pathway Identification: By introducing a labeled compound into a system, scientists can trace its path and identify its transformation products, distinguishing them from background levels of the same chemical. srce.hr This is crucial for understanding degradation pathways. nih.gov
Quantifying Biodegradation: The change in the isotopic ratio of a contaminant pool can be used to quantify the extent of biodegradation. srce.hr As microbes preferentially degrade molecules with lighter isotopes, the remaining pool of the contaminant becomes enriched in the heavier isotope (e.g., deuterium or ¹³C). srce.hrresearchgate.net This isotopic fractionation provides direct evidence that bioremediation is occurring. srce.hr
Assessing Remediation Effectiveness: Isotope analysis can be used to monitor the success of in-situ bioremediation efforts for a variety of organic pollutants. srce.hrresearchgate.net For instance, deuterium enrichment in groundwater has been used as a tracer for contamination from municipal solid waste landfills, linked to methanogenesis processes. mdpi.com
While ¹³C is often used for tracing biotransformation pathways, deuterated compounds are also valuable, particularly in studies where hydrogen isotope ratios provide unique insights into specific degradation mechanisms. nih.goviaea.org
Q & A
Q. What are the key synthetic strategies for preparing 2-Methoxy-D3-ethanol with high isotopic purity?
- Methodological Answer : Synthesis typically involves isotopic labeling using deuterated precursors. For example, starting with deuterated methanol (CD₃OD) to introduce the -OCD₃ group via etherification with ethylene glycol derivatives. Reaction conditions (e.g., acid catalysis, temperature control) must minimize proton-deuterium exchange to ensure >98 atom% D purity . Multi-step purification (distillation, chromatography) is critical to remove non-deuterated byproducts. Structural analogs in highlight etherification protocols applicable to deuterated systems .
Q. How can researchers characterize the isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show suppressed signals for deuterated positions (e.g., absence of -OCH₃ protons), while ²H NMR confirms isotopic incorporation .
- Mass Spectrometry (MS) : High-resolution MS detects mass shifts (e.g., +3 Da for CD₃ vs. CH₃ groups) and quantifies isotopic abundance .
- Infrared (IR) Spectroscopy : O-D stretching (~2500 cm⁻¹) and C-D vibrations (~2200 cm⁻¹) distinguish deuterated bonds from O-H/C-H .
Advanced Research Questions
Q. What experimental challenges arise when substituting hydrogen with deuterium in 2-Methoxyethanol, and how can they be mitigated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration alters reaction rates (e.g., slower nucleophilic substitution due to C-D bonds). Adjust reaction times and catalyst loading .
- Solubility Differences : Deuterated compounds may exhibit reduced solubility in protic solvents. Use deuterated solvents (e.g., D₂O, CDCl₃) or optimize solvent mixtures .
- Handling Contamination : Prevent H/D exchange by storing samples under inert atmospheres and avoiding moisture .
Q. How do thermodynamic properties of this compound differ from its non-deuterated counterpart, and how should this influence experimental design?
- Methodological Answer : Deuterated compounds often show:
- Higher Boiling Points : Due to stronger C-D vs. C-H bonds. Adjust distillation conditions .
- Altered Enthalpies : Combustion enthalpy (ΔcH°) increases slightly; use empirical calibration for calorimetric studies.
- Vapor Pressure : Lower volatility requires modified vapor-phase experiments (e.g., higher temperatures for GC analysis) .
| Property | 2-Methoxyethanol (Non-deuterated) | This compound |
|---|---|---|
| ΔfH°liquid (kJ/mol) | -439.3 | Empirical adjustment required |
| Boiling Point (°C) | 124–125 | ~127–128 (estimated) |
| Density (g/cm³) | 0.965 | ~0.978 (estimated) |
Q. What analytical methodologies are recommended to resolve co-elution issues between this compound and structural analogs in chromatographic analysis?
- Methodological Answer :
- GC-MS with Deuterium-Specific Columns : Use polar stationary phases (e.g., PEG-based) to separate deuterated and non-deuterated ethers. Monitor mass fragments (e.g., m/z 79 for CD₃ vs. m/z 76 for CH₃) .
- HPLC with Evaporative Light Scattering Detection (ELSD) : Optimize mobile phase (acetonitrile/water gradients) to distinguish retention times of analogs like 2-(2-methoxyethoxy)ethanol .
Safety and Handling Considerations
- Ventilation : Use fume hoods to limit inhalation of vapors; local exhaust ventilation is critical due to flammability (flash point ~46°C) .
- Static Control : Ground equipment to prevent ignition from static discharge, especially during solvent transfer .
- Waste Disposal : Collect deuterated waste separately to avoid environmental contamination; consult institutional guidelines for isotopic disposal .
Data Contradiction Analysis
- Thermodynamic Data Variability : Non-deuterated enthalpy values () may not extrapolate directly to deuterated systems. Validate via controlled combustion experiments .
- Solvent Compatibility : Literature discrepancies in solubility (e.g., vs. 19) necessitate empirical testing with deuterated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
